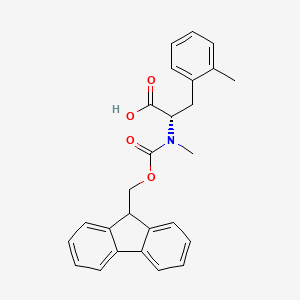

Fmoc-N-Me-Phe(2-Me)-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-17-9-3-4-10-18(17)15-24(25(28)29)27(2)26(30)31-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |

InChI Key |

VRESSVFTEMSNHP-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

**synthetic Methodologies for Fmoc N Me Phe 2 Me Oh As a Complex Building Block**

Strategies for the Preparation of Fmoc-N-Methylated Phenylalanine Derivatives with Ring Substitution

The synthesis of a molecule with modifications at both the backbone nitrogen and the aromatic side chain requires a carefully planned strategy. The core challenge lies in orchestrating the timing and methodology for each chemical transformation.

Two primary strategic approaches can be envisioned for the synthesis of Fmoc-N-Me-Phe(2-Me)-OH: sequential and convergent.

Assuming the precursor, 2-methyl-L-phenylalanine (Phe(2-Me)-OH), is available, established methods can be employed for the crucial N-methylation step. Both solid-phase and solution-phase techniques are well-documented for this purpose.

Solid-phase synthesis offers an efficient way to prepare N-methylated amino acids, minimizing purification steps. nih.gov A common strategy uses the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.govmdpi.com This method is advantageous because it allows for the final product to be cleaved from the resin under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), which preserves acid-sensitive protecting groups like the Fmoc group. nih.gov

The Biron-Kessler method is a widely adopted three-step procedure for on-resin N-methylation. nih.govnih.gov First, the N-terminal amine of the resin-bound amino acid is activated with an o-nitrobenzenesulfonyl (o-NBS) group. This sulfonylation makes the amide proton sufficiently acidic for the subsequent methylation step, which is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.govnih.gov Finally, the o-NBS protecting group is removed to yield the N-methylated amine. acs.org Recent optimizations have significantly reduced the time required for this three-step process from hours to under 40 minutes. nih.govacs.org

Interactive Table 1: Solid-Phase N-Methylation Protocol on 2-CTC Resin

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Loading | The starting amino acid (e.g., Fmoc-Phe(2-Me)-OH) is attached to the 2-CTC resin. | Fmoc-Phe(2-Me)-OH, DIPEA, DCM | Anchors the amino acid to the solid support via its carboxyl group. |

| 2. Fmoc Deprotection | The Fmoc group is removed to expose the primary amine. | 20% Piperidine (B6355638) in DMF | Prepares the amine for sulfonylation. |

| 3. Sulfonylation | The primary amine is protected with an o-NBS group. | o-NBS-Cl, DMAP, NMP | Activates the N-H bond for methylation. acs.org |

| 4. N-Methylation | The sulfonamide is deprotonated and the methyl group is added. | Dimethyl sulfate or Methyl iodide, DBU or LiOtBu | Forms the N-methyl sulfonamide. nih.govnih.gov |

| 5. Sulfonamide Cleavage | The o-NBS group is removed. | 2-mercaptoethanol, DBU in NMP | Exposes the secondary N-methyl amine. acs.org |

| 6. N-Fmoc Protection | The newly formed N-methyl amine is protected with an Fmoc group. | Fmoc-OSu or Fmoc-Cl, DIPEA | Installs the final protecting group required for peptide synthesis. |

An effective solution-phase method for N-methylation proceeds through a 5-oxazolidinone (B12669149) intermediate. nih.govacs.org This strategy is compatible with Fmoc-protected amino acids and has been successfully applied to a wide range of precursors. researchgate.netacs.org

The synthesis begins with the condensation of an N-Fmoc amino acid, such as Fmoc-Phe(2-Me)-OH, with formaldehyde (B43269) (often as paraformaldehyde) under acidic catalysis to form a 5-oxazolidinone ring. This reaction temporarily protects both the nitrogen and the carboxylic acid group. The subsequent step involves the reductive cleavage of this heterocyclic intermediate. Treatment with a reducing agent, most commonly triethylsilane (Et3SiH) in the presence of a strong acid like trifluoroacetic acid (TFA), opens the ring to yield the N-methylated product. researchgate.net This method is generally high-yielding and preserves the stereochemistry of the starting amino acid. nih.gov

More modern approaches, such as transition-metal-catalyzed cross-coupling reactions, could also be envisioned. For example, methods used to synthesize fluorinated phenylalanine analogs, such as the coupling of iodoalanine derivatives with organozinc or boronic acid reagents, could potentially be adapted for methylation. nih.gov

Application of Established N-Methylation Methodologies to Ring-Substituted Phenylalanine Precursors

Challenges in the Preparation of Highly Modified Amino Acid Building Blocks

The synthesis of complex building blocks like this compound is fraught with challenges that can impact yield, purity, and cost.

Steric Hindrance: The presence of the N-methyl group and the ortho-methyl group on the phenyl ring creates significant steric bulk around the chiral center and the reactive carboxyl group. This steric hindrance can dramatically slow down subsequent coupling reactions during solid-phase peptide synthesis (SPPS), requiring more potent coupling reagents or extended reaction times. nih.gov

Hydrophobicity: The addition of methyl groups increases the hydrophobicity of the amino acid. Highly hydrophobic peptide sequences are known to be "difficult sequences" that are prone to aggregation and have poor solubility in common solvents used for synthesis and purification. nih.gov This can lead to incomplete reactions and complicates the purification of the final product by chromatography.

Side Reactions and Purity: Each chemical transformation carries the risk of side reactions. For instance, over-methylation is a known issue in N-methylation reactions. nih.gov Furthermore, ensuring complete removal of protecting groups and reagents from the highly nonpolar product can be difficult, posing a significant purification challenge.

The successful synthesis of this compound requires careful optimization of each step to overcome these hurdles, balancing reaction efficiency with the preservation of stereochemical integrity and functional group compatibility.

Addressing Steric Hindrance Effects of N-Methyl and Ring Substituents on Synthetic Yields

The primary obstacle in the synthesis and subsequent use of this compound is the severe steric hindrance around the reactive centers. This hindrance arises from two sources: the N-methyl group, which restricts conformational flexibility and shields the nitrogen atom, and the 2-methyl group on the phenyl ring, which further encumbers the amino acid's side chain. This combined steric bulk significantly slows down reaction kinetics for both N-methylation and subsequent peptide coupling steps. wpmucdn.compeptide.com

Incorporating N-methyl amino acids into peptide chains is notoriously difficult, requiring more potent coupling reagents and longer reaction times compared to their non-methylated counterparts. peptide.com The presence of a substituent on the aromatic ring, particularly at the ortho-position as in 2-methylphenylalanine, exacerbates this issue. acs.org The coupling of such α,α-disubstituted or sterically congested amino acids often results in low yields due to the difficulty of the nucleophilic amine attacking the activated carboxyl group. wpmucdn.com

To overcome these low reactivities, a range of high-potency coupling reagents have been developed. Standard reagents like DCC/HOBt are often inefficient. uni-kiel.de Phosphonium (B103445) and aminium/uronium salt-based reagents, especially those containing the HOAt moiety, have proven more effective. Reagents such as HATU, HBTU, and PyBOP are frequently employed to facilitate the coupling of sterically demanding amino acids. wpmucdn.compeptide.comuni-kiel.de In particularly challenging cases, the conversion of the amino acid to its acid fluoride (B91410) derivative can provide excellent yields where other methods fail. uni-kiel.de

Below is a table comparing various coupling reagents used for sterically hindered amino acids, which would be applicable for the incorporation of this compound.

| Coupling Reagent Class | Specific Reagent | Efficacy with Hindered Amino Acids | Notes |

| Carbodiimides | DCC, DIC | Low to Moderate | Often inefficient for N-methylated or ortho-substituted residues; risk of racemization. uni-kiel.de |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High | PyBOP and PyAOP, especially with HOAt, are highly effective for coupling N-methyl amino acids. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | High | HATU is considered one of the most effective reagents for difficult couplings due to the reactivity of the HOAt-derived active ester. wpmucdn.compeptide.com |

| Acid Halides | Acid Fluorides, BTC | Very High | Acid fluorides show excellent stability and reactivity, proving successful where other methods fail. uni-kiel.de BTC requires inert solvents like THF. uni-kiel.de |

Control of Undesired Side Reactions during Multi-Step Derivatization

The multi-step synthesis required to produce this compound is susceptible to several side reactions that can significantly lower the final yield and complicate purification. The key synthetic steps include the N-methylation of the starting amino acid and the subsequent introduction of the Fmoc protecting group.

A common and effective method for N-methylation is the Biron-Kessler method, which involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation of the resulting acidic sulfonamide. nih.gov While effective, this process can have its own set of side reactions. The derivatization process itself, involving multiple protection and deprotection steps, must be carefully controlled. mdpi.com

During subsequent use in solid-phase peptide synthesis (SPPS), several side reactions are common, and their incidence can be exacerbated by the steric hindrance of the residue:

Guanidinylation: Uronium/aminium coupling reagents like HBTU or HATU can react with the unprotected N-terminus of a peptide chain to form a guanidine (B92328) moiety, which terminates chain elongation. This is often avoided by pre-activating the carboxylic acid component before adding it to the resin-bound amine. wpmucdn.compeptide.com

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, especially when using resins like Wang, where the peptide is linked via an ester bond. The deprotected N-terminal amine of the second amino acid can attack the ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. The steric bulk of residues like N-Me-Phe(2-Me) can influence the peptide backbone conformation, potentially favoring this cyclization. Using 2-chlorotrityl chloride resin can suppress DKP formation due to its bulky linkage. peptide.comiris-biotech.de

Incomplete Deprotection/Coupling: The Fmoc group removal can be slower for sterically hindered N-terminal residues. If deprotection is incomplete, the subsequent coupling will fail for that portion of the resin, leading to deletion sequences. iris-biotech.dekilobio.com Similarly, incomplete coupling due to steric hindrance is a major cause of low yields. kilobio.com Monitoring reactions carefully (e.g., with a Kaiser test for primary amines or a bromophenol blue test for secondary amines) and employing double coupling cycles are common strategies. peptide.comkilobio.com

The following table outlines key side reactions and strategies for their mitigation.

| Side Reaction | Primary Cause | Mitigation Strategies |

| Guanidinylation | Direct reaction of uronium/aminium reagents with N-terminal amine. | Pre-activate the Fmoc-amino acid with the coupling reagent before addition to the resin. wpmucdn.com |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization at the dipeptide stage, especially on Wang resin. | Use sterically hindered resins like 2-chlorotrityl chloride resin; incorporate dipeptide building blocks instead of single amino acids. peptide.comiris-biotech.de |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid side chains (relevant if Asp is in the sequence). | Add HOBt to the piperidine deprotection solution; use bulky side-chain protecting groups on Asp. peptide.comresearchgate.net |

| Incomplete Coupling | Steric hindrance from N-methyl and ring substituents slowing the reaction. | Use high-potency coupling reagents (e.g., HATU); increase reaction time; perform a second coupling (double coupling). peptide.comkilobio.com |

| Incomplete Fmoc Deprotection | Steric hindrance slowing the approach of the piperidine base. | Extend deprotection time; use a stronger base cocktail (e.g., with DBU). iris-biotech.de |

Optimization of Purification Methodologies for Complex Amino Acid Derivatives

The purification of this compound after its synthesis, as well as the purification of peptides containing this residue, requires robust chromatographic techniques. The compound's high molecular weight, hydrophobicity (due to the Fmoc group and the phenyl ring), and the potential presence of closely related impurities from side reactions necessitate a high-resolution method.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for this purpose. rsc.org The non-polar nature of the compound makes it well-suited for retention on hydrophobic stationary phases, such as C18 or C8 silica (B1680970) columns.

Key parameters for optimizing the HPLC purification include:

Stationary Phase: A C18 column is typically the first choice, offering strong hydrophobic retention suitable for the Fmoc group.

Mobile Phase: A gradient elution is standard, typically using a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). A shallow gradient provides the best resolution for separating structurally similar impurities. rsc.org

Additives: Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%). It acts as an ion-pairing agent, sharpening peaks and improving the separation of peptides and protected amino acids by suppressing the ionization of free carboxyl and amino groups. rsc.org

Detection: The Fmoc group and the phenyl ring are strong chromophores, allowing for sensitive detection by UV spectrophotometry, typically at wavelengths between 254 nm and 301 nm.

The following table summarizes typical starting parameters for the RP-HPLC purification of complex Fmoc-amino acids.

| Parameter | Typical Setting | Purpose/Rationale |

| Column | C18, 5 µm particle size, 100 Å pore size | Provides strong hydrophobic interaction for retaining the analyte and separating non-polar impurities. rsc.org |

| Mobile Phase A | 0.1% TFA in Water | Acidic aqueous phase to ensure protonation of relevant groups and act as an ion-pairing agent. rsc.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase to elute the hydrophobic compound from the column. |

| Gradient | Linear gradient, e.g., 20% to 80% B over 30-60 min | To effectively separate compounds with different hydrophobicities. A shallow gradient is key for high resolution. |

| Flow Rate | 1.0 mL/min (analytical) or higher (preparative) | Optimized based on column diameter and length for efficiency. |

| Detection | UV at 265 nm or 301 nm | The fluorenyl (Fmoc) group has strong absorbance at these wavelengths, allowing for sensitive detection. |

**integration of Fmoc N Me Phe 2 Me Oh in Peptide Synthesis Strategies**

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Phe(2-Me)-OH

SPPS is a cornerstone of peptide synthesis, and the use of Fmoc-protected amino acids is a widely adopted strategy. chempep.comkilobio.com The integration of this compound, however, requires specific considerations to ensure efficient and successful synthesis. The N-methylation and the methyl group on the phenyl ring both contribute to significant steric bulk, which can impede coupling reactions and necessitate optimized protocols. researchgate.netpeptide.com

A general approach for incorporating this compound in SPPS involves the following steps:

Resin Swelling: The solid support, typically a resin like 2-chlorotrityl chloride, is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). uci.edu

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the growing peptide chain is removed to expose the free amine. uci.edu

Coupling: The this compound is activated and coupled to the newly exposed amine on the resin-bound peptide. peptide.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated for each subsequent amino acid in the peptide sequence. The successful incorporation of sterically hindered residues like this compound heavily relies on the optimization of the coupling and deprotection steps.

The steric hindrance posed by the N-methyl group and the 2-methylphenyl side chain of this compound can lead to low coupling yields and the formation of deletion sequences. researchgate.netbiotage.co.jp To overcome these challenges, several optimization strategies are employed.

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered and N-methylated amino acids. omizzur.comsigmaaldrich.com Reagents are selected based on their ability to form highly reactive activated species that can overcome the steric barrier.

Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used due to their high reactivity. sigmaaldrich.compeptide.compeptide.com HATU, in particular, is often preferred for difficult couplings, including those involving N-methylated amino acids, as it can generate highly reactive OAt esters. peptide.compeptide.com HCTU is noted for its rapid coupling due to the electron-withdrawing effect of the chlorine atom. peptide.com While effective, care must be taken with these reagents as they can cause side reactions like guanidinylation if used in excess. sigmaaldrich.com

Phosphonium-based Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective for sterically hindered couplings. researchgate.netomizzur.com They are known to generate less racemization compared to some other reagents. omizzur.com

Carbodiimides: Diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, is a cost-effective option. peptide.combachem.com The combination of DIC/HOBt has been a widely used method to facilitate peptide coupling and suppress racemization. omizzur.combachem.com

The following table summarizes the key features of commonly used coupling reagents for difficult couplings:

| Coupling Reagent | Class | Key Advantages for Hindered Couplings |

| HATU | Uronium/Aminium | High reactivity, effective for N-methylated amino acids. peptide.compeptide.com |

| HCTU | Uronium/Aminium | Rapid coupling kinetics. peptide.com |

| HBTU | Uronium/Aminium | Efficient and widely used for standard and difficult couplings. peptide.com |

| PyBOP | Phosphonium (B103445) | Low racemization, effective for hindered couplings. omizzur.com |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, widely used, suppresses racemization. omizzur.combachem.com |

This table provides a general overview. The optimal reagent may vary depending on the specific peptide sequence and reaction conditions.

Beyond the choice of reagent, the reaction conditions play a pivotal role in the successful incorporation of this compound.

Solvent: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common solvents used in SPPS. peptide.com They must effectively swell the resin to allow for efficient diffusion of reagents.

Temperature: While many SPPS reactions are performed at room temperature, microwave-assisted synthesis can be employed to accelerate coupling reactions, especially for difficult sequences. biotage.com However, elevated temperatures can also increase the risk of side reactions, such as racemization. nih.gov

Concentration: Using a higher concentration of the activated amino acid and coupling reagents can help drive the reaction to completion. Typically, a 3-4 fold excess of the Fmoc-amino acid and coupling reagents relative to the resin loading is used. peptide.comchempep.com

Reaction Time: For sterically hindered amino acids, extending the coupling time can improve the yield. biotage.com Monitoring the reaction progress using a qualitative test like the Kaiser test or bromophenol blue test is crucial to determine if the coupling is complete. peptide.comresearchgate.net

For particularly challenging couplings, such as those involving this compound, more advanced strategies may be necessary.

Pre-activation: Pre-activating the Fmoc-amino acid with the coupling reagent before adding it to the resin can sometimes improve coupling efficiency. However, the pre-activation time should be minimized for certain amino acids to avoid side reactions like racemization. chempep.com

The removal of the Fmoc protecting group is a critical step in SPPS. Incomplete deprotection will lead to deletion sequences in the final peptide. kilobio.com

The standard method for Fmoc deprotection involves treating the peptide-resin with a solution of 20% piperidine (B6355638) in DMF. peptide.comiris-biotech.de This secondary amine effectively removes the Fmoc group via a β-elimination mechanism. chempep.com

The typical protocol involves:

Treating the resin with the 20% piperidine/DMF solution for a set period, often around 5-10 minutes. uci.edu

Draining the reaction vessel.

Repeating the treatment with fresh piperidine solution to ensure complete deprotection. uci.edu

Thoroughly washing the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. peptide.com

While this protocol is generally effective, challenges can arise with sterically hindered or aggregation-prone sequences. In such cases, the efficiency of the deprotection may be reduced. Alternative bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or 4-methylpiperidine (B120128) have been explored to address these issues and as alternatives to the controlled substance piperidine. iris-biotech.demdpi.com However, piperidine remains the most widely used reagent for Fmoc deprotection in standard SPPS protocols. mdpi.comresearchgate.net

The following table outlines a typical piperidine-based Fmoc deprotection protocol:

| Step | Reagent/Solvent | Time | Purpose |

| 1 | 20% Piperidine in DMF | 5-10 min | Initial Fmoc deprotection. uci.edu |

| 2 | Drain | - | Remove deprotection solution. |

| 3 | 20% Piperidine in DMF | 5-10 min | Ensure complete Fmoc removal. uci.edu |

| 4 | DMF Wash | Multiple times | Remove residual piperidine and byproducts. peptide.com |

This table represents a standard protocol. The duration and number of treatments may be adjusted based on the specific peptide sequence.

Fmoc Deprotection Regimes and Solvent System Considerations [13, 19, 23, 24]

Investigation of Alternative Bases and Green Solvent Systems (e.g., Pyrrolidine)

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS), traditionally accomplished using piperidine in N,N-dimethylformamide (DMF). However, there is a significant drive towards identifying greener, more sustainable solvent systems and alternative bases that can enhance deprotection efficiency, especially for sterically hindered amino acids.

The choice of solvent is crucial, as it must not only facilitate the deprotection reaction but also effectively solvate the growing peptide chain and the resin. The solubility of Fmoc-amino acid derivatives, which is a prerequisite for efficient coupling, has been studied in various green solvents and their binary mixtures. semanticscholar.org

Table 1: Solubility of Selected Fmoc-Amino Acids in Green Solvent Systems

| Solvent/Mixture | Fmoc-Gly-OH | Fmoc-Phe-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Gln(Trt)-OH |

|---|---|---|---|---|

| DMSO | Soluble (0.40 M) | Soluble (0.40 M) | Soluble (0.40 M) | Soluble (0.40 M) |

| NBP | Soluble (0.40 M) | Soluble (0.40 M) | Insoluble | Soluble (0.25 M) |

| Cyrene™ | Soluble (0.40 M) | Soluble (0.40 M) | Insoluble | Insoluble |

| DMSO/EtOAc (1:9) | Soluble (0.25 M) | Soluble (0.25 M) | Insoluble | Insoluble |

| NBP/2-Me-THF (1:1) | Soluble (0.40 M) | Soluble (0.40 M) | Insoluble | Soluble (0.25 M) |

Data adapted from studies on green solvent systems in SPPS. semanticscholar.org The principles of solubility are broadly applicable to derivatives like this compound.

Mitigation of Side Reactions during Deprotection

Key side reactions include:

Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage when the N-terminal amine attacks the C-terminal ester linkage, cleaving the peptide from the resin. iris-biotech.de It is particularly prevalent with C-terminal proline residues but can occur with other sequences. iris-biotech.de Using dipeptide building blocks can circumvent this issue. iris-biotech.de

Aspartimide Formation: This reaction affects aspartate residues, especially when followed by Gly, Asn, Gln, or Arg. nih.gov It is catalyzed by both base during deprotection and acid during cleavage. iris-biotech.denih.gov The resulting aspartimide can hydrolyze to form a mixture of α- and β-aspartyl peptides. nih.gov

Piperidinyl-alanine Formation: When synthesizing peptides with C-terminal cysteine, the base can catalyze a β-elimination to form dehydroalanine (B155165), to which piperidine can add. iris-biotech.de Using a trityl (Trt) protecting group for the cysteine side chain can minimize this reaction. iris-biotech.de

Incomplete Deprotection: Inefficient Fmoc removal leads to deletion sequences. This can be mitigated by extending the deprotection time, performing a second deprotection step, or adding a stronger, non-nucleophilic auxiliary base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). iris-biotech.de

Table 2: Common Deprotection Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, causing premature cleavage from the resin. iris-biotech.de | Use of pre-formed dipeptide building blocks; use of resins less prone to DKP formation (e.g., 2-chlorotrityl). iris-biotech.deuci.edu |

| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartic acid residues, leading to chain branching and epimerization. nih.gov | Use of protecting groups like 3-tert-butyl-4-methoxybenzyl (Dmb) or 2,4-dimethoxybenzyl (Dmb) on the preceding amide nitrogen; use of milder deprotection conditions. |

| Piperidinyl-alanine Formation | Addition of piperidine to dehydroalanine formed from β-elimination at Cys, Ser, or Thr residues. iris-biotech.de | Use of more stable side-chain protecting groups (e.g., Trt for Cys); use of alternative bases to piperidine. iris-biotech.de |

| Racemization | Loss of chiral integrity, particularly with sensitive residues like His or Cys. nih.gov | Use of additives like 6-Cl-HOBt during coupling; selection of appropriate protecting groups (e.g., Fmoc-His(MBom)-OH). nih.gov |

Selection and Derivatization of Solid Supports

The choice of solid support (resin) is a foundational step in SPPS, as it determines the C-terminal functionality of the final peptide and influences the efficiency of the synthesis. uci.edu The first amino acid, in this case, this compound, must be covalently attached to the resin in a process known as loading.

The selection of the resin depends on the desired C-terminal group:

C-terminal Carboxylic Acid: 2-chlorotrityl chloride (2-CTC) or Wang resins are commonly used. uci.edu The 2-CTC resin is particularly advantageous as it is highly acid-labile, allowing the protected peptide to be cleaved while keeping side-chain protecting groups intact, which is ideal for fragment condensation strategies. uci.edumdpi.com

C-terminal Amide: Rink amide or PAL-PEG-PS resins are the standard choices. uci.edunih.gov These resins contain a linker that, upon cleavage with acid (e.g., trifluoroacetic acid), generates a C-terminal amide group.

The loading of the first amino acid onto the resin is a critical step. For 2-CTC resin, the Fmoc-amino acid is typically reacted with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM). uci.edumdpi.com After loading, any remaining active sites on the resin are "capped," often with a methanol (B129727)/DIEA solution, to prevent the formation of deletion sequences. uci.edu

Table 3: Common Solid Supports for Fmoc-SPPS

| Resin Type | C-Terminal Functionality | Key Features |

|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid (or protected peptide) | Highly acid-sensitive linker; allows cleavage of protected peptides; suppresses racemization during loading. uci.edumdpi.com |

| Wang Resin | Carboxylic Acid | Ester linkage to peptide; susceptible to DKP formation; requires strong acid (e.g., >90% TFA) for cleavage. iris-biotech.deuci.edu |

| Rink Amide Resin | Amide | Standard resin for peptide amides; requires strong acid for cleavage and deprotection. uci.edu |

| ChemMatrix® Resin | Varies (Amide or Acid) | PEG-based support offering enhanced swelling in diverse solvents and improved synthesis of difficult sequences. nih.gov |

Solution-Phase Peptide Synthesis Incorporating Fmoc-N-Me-Phe(2-Me)-OHacs.orgmedchemexpress.com

While SPPS is dominant for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale production and the synthesis of complex or difficult sequences. Incorporating a hindered amino acid like this compound in a solution-phase approach requires careful management of solubility and reaction conditions.

Fragment Condensation Approaches for Complex Peptide Assembly

For the synthesis of large and complex peptides, a convergent strategy known as fragment condensation is often employed. This involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution. This approach can be more efficient than a linear, stepwise synthesis.

The use of this compound within a fragment introduces specific challenges. The coupling of peptide fragments, where one fragment has a C-terminal N-methylated residue, can be slow and prone to side reactions. The C-terminal residue of the acyl donor fragment must be activated with minimal risk of epimerization. This often involves the generation of a peptide thioester, which can then be coupled to the N-terminal amine of another fragment via native chemical ligation or related methods. nih.gov The steric bulk of the 2-methylphenyl group in this compound would further slow the coupling reaction, necessitating longer reaction times or more potent coupling reagents.

Addressing Solubility and Purification Challenges in Solution-Phase Systems

A major hurdle in solution-phase synthesis is maintaining the solubility of both the reactants and the growing peptide chain. Protected peptides, especially those containing hydrophobic residues like N-methyl-phenylalanine, often have poor solubility in common organic solvents.

Studies on Fmoc-N-Me-Phe-OH demonstrate the need for specific solvent systems to achieve dissolution. medchemexpress.com For example, clear solutions have been achieved in mixtures containing DMSO, PEG300, and Tween-80, or in corn oil, while suspended solutions requiring sonication were formed with SBE-β-CD in saline. medchemexpress.com The 2-methyl group on the phenyl ring of this compound would likely increase its hydrophobicity, further complicating solubility issues.

Purification of the final peptide product is another significant challenge. In solution-phase synthesis, impurities can include unreacted fragments, excess coupling reagents, and by-products from side reactions. Purification typically involves a combination of techniques:

Precipitation/Trituration: The desired product is often precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether. nih.gov

Extraction: Liquid-liquid extraction can be used to remove soluble impurities.

Crystallization: If the product is crystalline, this can be a highly effective purification method.

Chromatography: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful method for purifying peptides, capable of separating the target peptide from closely related impurities like deletion or epimerized sequences. nih.gov

The presence of N-methylated residues can alter the chromatographic behavior of a peptide, sometimes improving separation but also potentially causing peak broadening. The development of a purification protocol for a peptide containing this compound would require empirical optimization of the solvent system and gradient.

**stereochemical Considerations and Control in the Synthesis and Application of Fmoc N Me Phe 2 Me Oh**

Mechanisms and Prevention of Racemization and Epimerization

Racemization, the conversion of an enantiomer into an equal mixture of both enantiomers, and epimerization, the change in configuration at one of several chiral centers in a molecule, are significant side reactions in peptide synthesis. mdpi.comhighfine.com These processes can occur during the activation of the carboxylic acid group, which is a necessary step for peptide bond formation. highfine.comnih.gov The primary mechanisms involved are direct enolization (direct Hα abstraction) and the formation of a 5(4H)-oxazolone intermediate. mdpi.comhighfine.com

The activation of an N-protected amino acid, such as with the Fmoc group, makes the α-proton more acidic and susceptible to abstraction by a base. mdpi.com Direct abstraction of this proton leads to a planar enolate intermediate, which upon re-protonation can yield a mixture of L- and D-isomers. mdpi.com Alternatively, the activated amino acid can cyclize to form an oxazolone (B7731731). mdpi.comhighfine.com The oxazolone intermediate is particularly prone to racemization because its α-proton is even more acidic and readily abstracted, leading to a chiral loss. highfine.com For N-methylated amino acids, the formation of the classic oxazolone is blocked; however, other racemization pathways can still be operative, particularly under basic conditions.

Several factors can influence the stereochemical stability of Fmoc-N-Me-Phe(2-Me)-OH during its use in peptide synthesis. Understanding and controlling these factors are crucial to minimize the formation of undesirable diastereomeric peptides.

Protecting Group: The nature of the N-terminal protecting group plays a significant role. Urethane-based protecting groups, like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl), are known to reduce the risk of racemization compared to N-acyl protections because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane, making it less available to participate in oxazolone formation. nih.govresearchgate.net

Solvent Polarity: The choice of solvent can impact racemization rates. Polar aprotic solvents like DMF (dimethylformamide) can increase the rate of epimerization. u-tokyo.ac.jp This is potentially due to the stabilization of charged intermediates or acceleration of proton abstraction. u-tokyo.ac.jp

Base: The type and strength of the base used during the coupling reaction are critical. highfine.com Stronger bases and those with less steric hindrance can promote racemization by facilitating the abstraction of the α-proton. highfine.com

Temperature: Lower temperatures generally suppress epimerization by reducing the rate of the racemization reactions. u-tokyo.ac.jp

Reaction Time: Prolonged exposure to basic conditions or extended activation times can increase the likelihood of racemization. mdpi.com However, for sterically hindered amino acids that require longer coupling times, this presents a significant challenge. researchgate.net

The selection of coupling reagents, additives, and the base used in the reaction medium is one of the most effective strategies for controlling racemization during peptide bond formation. highfine.com

Coupling Reagents and Additives: The activation of the carboxylic acid is a prerequisite for amide bond formation, but it is also the step where racemization is most likely to occur. nih.govnih.gov Coupling reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. highfine.com

Carbodiimides: Reagents like DIC (N,N'-diisopropylcarbodiimide) are often used but tend to cause more epimerization unless paired with racemization-suppressing additives. highfine.comu-tokyo.ac.jp

Aminium/Uronium and Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP have become standard in solid-phase peptide synthesis (SPPS). luxembourg-bio.compeptide.com HATU, in particular, is often effective for coupling sterically hindered and N-methylated amino acids. mdpi.compeptide.com COMU, a third-generation uronium reagent, has also shown excellent performance with low racemization levels, even for challenging couplings. luxembourg-bio.combachem.com

Additives: The addition of reagents like HOBt (1-hydroxybenzotriazole) and, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure is crucial, especially when using carbodiimides. highfine.comu-tokyo.ac.jp These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated intermediate. highfine.com The nitrogen atom in HOAt is thought to suppress oxazolone formation through hydrogen bonding. mdpi.com

Bases: The choice of base is critical, as it can directly abstract the α-proton. mdpi.comluxembourg-bio.com

DIPEA (N,N-diisopropylethylamine): A commonly used base, but its relatively high basicity can lead to significant racemization. highfine.comluxembourg-bio.com

NMM (N-methylmorpholine) and TMP (2,4,6-collidine): These are weaker bases with greater steric hindrance compared to DIPEA. highfine.com Their use often results in lower levels of racemization. highfine.comluxembourg-bio.com For instance, in the synthesis of a model peptide containing phenylglycine, replacing DIPEA with TMP significantly reduced epimerization. luxembourg-bio.com

The following table summarizes the effect of different coupling reagent and base combinations on the degree of racemization observed in model peptide syntheses.

| Coupling Reagent | Base | Degree of Racemization | Reference |

| HATU | DIPEA | Notable racemization observed | luxembourg-bio.com |

| HATU | TMP | Reduced racemization | luxembourg-bio.com |

| COMU | TMP | Minimal racemization | luxembourg-bio.com |

| DEPBT | DMP | Epimerization-free synthesis | luxembourg-bio.com |

| DIC/HOAt | - (Non-basic) | No epimerization observed | mdpi.com |

The unique structure of this compound, featuring both N-methylation and a sterically bulky 2-methylphenyl side chain, presents a dual challenge to maintaining stereochemical integrity.

Steric Hindrance: The bulky side chain and the N-methyl group significantly slow down the rate of the coupling reaction. researchgate.netpeptide.com To achieve complete coupling, longer reaction times or more forceful activation methods may be required, which in turn increases the window of opportunity for epimerization to occur, especially under basic conditions. mdpi.comresearchgate.net Coupling a sterically hindered amino acid onto an N-methylated residue is particularly difficult. researchgate.netpeptide.com

N-Methylation: While N-methylation prevents the formation of the classic 5(4H)-oxazolone intermediate, it does not eliminate the risk of racemization. The α-proton can still be abstracted directly by a base. mdpi.com Furthermore, N-methylation introduces a cis/trans equilibrium in the amide bond, which can affect the peptide's conformation and reactivity. rsc.orgnih.gov The coupling onto an N-methylated amino acid is often slow, and this slow reaction under basic conditions can lead to the epimerization of the activated incoming amino acid. mdpi.com Studies on the synthesis of N-methyl-rich peptides have frequently observed epimerization, particularly during difficult coupling or cyclization steps. researchgate.net

To overcome these challenges, specialized coupling protocols are often necessary. This may involve the use of highly efficient coupling reagents like HATU or COMU, weaker bases like TMP, the use of amino acid fluorides, or conducting couplings at lower temperatures for extended periods. u-tokyo.ac.jppeptide.combachem.com

Monitoring and Quantification of Epimerization Products

Given the risk of epimerization, robust analytical methods are required to separate, detect, and quantify any diastereomeric impurities formed during the synthesis of peptides containing this compound.

Chromatography is the cornerstone for analyzing the stereochemical purity of peptides. The goal is to resolve the desired peptide from its epimer(s), which are diastereomers and thus have different physical properties.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for peptide purity analysis. s4science.at Diastereomers often exhibit different retention times on standard C18 columns, allowing for their separation and quantification. mdpi.com For challenging separations, specialized chiral stationary phases (CSPs) can be employed. phenomenex.comsigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based (e.g., Teicoplanin) CSPs have proven effective for resolving enantiomeric and diastereomeric amino acids and peptides. phenomenex.comsigmaaldrich.com

Gas Chromatography (GC): Chiral GC, often performed after derivatization of the hydrolyzed peptide into volatile esters, is a highly sensitive method for determining the enantiomeric ratio of constituent amino acids. nih.govmdpi.com Comprehensive two-dimensional GC (GCxGC) can provide excellent resolution, even for sterically hindered amino acids. nih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to separate all possible optical isomers of a peptide in a single run. nih.gov By adding a chiral selector, such as a cyclodextrin (B1172386) or crown ether, to the running buffer, enantiomeric and diastereomeric separation can be achieved. nih.govmdpi.com

The following table provides examples of chromatographic conditions used for the separation of chiral amino acids and peptides.

| Technique | Stationary/Mobile Phase Component | Application | Reference |

| HPLC | Lux® polysaccharide-based CSPs | Enantioseparation of N-Fmoc α-amino acids | phenomenex.com |

| HPLC | CHIROBIOTIC™ T, R, and V (Teicoplanin, Ristocetin A) | Resolution of N-blocked amino acids and peptides | sigmaaldrich.com |

| GC | Lipodex E, Chirasil-Dex CB (Chiral stationary phases) | Resolution of N-TFA/methyl amino acid derivatives | nih.gov |

| CE | 18-crown-6 tetracarboxylic acid (Chiral selector) | Separation of tripeptide optical isomers | nih.gov |

| CE | β-cyclodextrin (Chiral selector) | Enantioseparation of amino acids | mdpi.com |

While chromatography is essential for separation, spectroscopy provides structural confirmation and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful tool for assessing stereochemical purity. researchgate.net Diastereomers are distinct chemical entities and will have different NMR spectra. In a high-resolution spectrum, it is often possible to identify separate signals for the protons (¹H NMR) or carbons (¹³C NMR) of each diastereomer. researchgate.netnih.gov The protons near the epimerized chiral center are most likely to show distinct chemical shifts. nih.gov

1D ¹H NMR: Simple inspection of the spectrum may reveal doubling of peaks, indicating the presence of a diastereomer. Quantification can be achieved by integrating the signals corresponding to each isomer. nih.govnih.gov

2D NMR: Techniques like COSY and TOCSY can help in assigning the signals to specific residues within the peptide, confirming the location of epimerization. nih.govchemrxiv.org NOESY experiments can provide information about the three-dimensional structure, which will differ between diastereomers. researchgate.netscispace.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides, which is determined by the chirality of its constituent amino acids. ijsra.net A change in stereochemistry at even a single residue can lead to significant changes in the peptide's CD spectrum, providing a qualitative indication of epimerization. However, it is generally not used for precise quantification of minor epimers.

The combination of high-resolution chromatographic separation with sensitive spectroscopic detection (e.g., LC-MS/MS and LC-NMR) provides the most comprehensive approach to ensuring the stereochemical integrity of complex synthetic peptides. ijsra.netnih.gov

**advanced Analytical Characterization in Research Utilizing Fmoc N Me Phe 2 Me Oh**

Chromatographic Methods for Purity and Identity Assessment

Chromatographic techniques are indispensable for the analysis of Fmoc-protected amino acids and peptides, providing high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-N-Me-Phe(2-Me)-OH and the peptides derived from it. nih.govcem.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724), often with an acidic modifier like trifluoroacetic acid (TFA). mdpi.comphenomenex.com

The purity of this compound is routinely determined by HPLC, with typical acceptance criteria being ≥97.0% or higher. sigmaaldrich.comsigmaaldrich.com For instance, a common method involves a gradient elution, such as a 50% to 100% acetonitrile gradient over 8 minutes. nih.gov The strong UV absorbance of the Fmoc group allows for sensitive detection. chempep.com HPLC is also critical for monitoring the progress of peptide synthesis and for the purification of the final peptide product. phenomenex.com The enantiomeric purity of Fmoc-protected amino acids is also a critical parameter, often requiring specialized chiral stationary phases for separation and quantification. phenomenex.com

Table 1: Typical RP-HPLC Conditions for Fmoc-N-Me-Amino Acid Analysis. nih.govmdpi.com

| Parameter | Condition |

| Column | C18 XBridge BEH 130, 3.5 µm, 4.5 mm × 100 mm |

| Mobile Phase A | Water with 0.045% TFA |

| Mobile Phase B | Acetonitrile (ACN) with 0.036% TFA |

| Gradient | 50% to 100% ACN in 8 min |

| Flow Rate | 1 mL/min |

| Detection | 220 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the characterization of this compound and related peptides. nih.gov LC-MS is used to confirm the identity of the synthesized compound by determining its molecular weight. mdpi.com The mass spectrometer provides a mass-to-charge ratio (m/z) of the molecule, which can be compared to the calculated theoretical mass.

For this compound (C₂₅H₂₃NO₄), the expected molecular weight is approximately 401.45 g/mol . sigmaaldrich.compeptide.com LC-MS analysis would show a peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 402.46. This technique is also invaluable for purity profiling, as it can detect and identify impurities that may not be resolved or identified by HPLC with UV detection alone. mdpi.com

Table 2: Representative LC-MS Parameters for Fmoc-N-Me-Amino Acid Analysis. mdpi.com

| Parameter | Condition |

| Column | XSelect 3.5 µm, 4.6 × 50 mm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (ACN) with 0.07% formic acid |

| Gradient | 50% to 100% ACN in 3.5 min |

| Flow Rate | 1.6 mL/min |

| Detection | 220 nm and Mass Spectrometry |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. youtube.com Both ¹H NMR and ¹³C NMR are used to provide a detailed picture of the molecular structure of this compound. mdpi.com

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, specific signals corresponding to the protons of the Fmoc group, the N-methyl group, the α-proton, the β-protons, and the aromatic protons of the phenylalanine side chain and the fluorenyl group would be observed. chemicalbook.com The integration of these signals corresponds to the number of protons, and their splitting patterns provide information about neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. chemicalbook.com For example, characteristic signals for the carbonyl carbons of the acid and the Fmoc protecting group, the carbons of the aromatic rings, the aliphatic carbons of the phenylalanine side chain, the N-methyl group, and the Fmoc group would be expected. chemicalbook.com

The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR techniques like COSY and HMQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of the synthesized compound. youtube.com

Qualitative Tests for Monitoring Reaction Progress and Completeness

In the context of solid-phase peptide synthesis (SPPS), where this compound is utilized, simple and rapid qualitative tests are essential for monitoring the completeness of the coupling and deprotection steps. chempep.compeptide.com

Kaiser Test: The Kaiser test is a widely used colorimetric assay to detect the presence of free primary amines on the solid support. sigmaaldrich.compeptide.com A positive result, indicated by a deep blue color, signifies an incomplete coupling reaction or a successful Fmoc deprotection step. sigmaaldrich.com However, the Kaiser test is not reliable for secondary amines, such as the N-methylated amine in this compound. peptide.compeptide.com

Chloranil (B122849) Test: For secondary amines, the chloranil test is a suitable alternative. peptide.comiris-biotech.de In this test, the presence of a free secondary amine on the resin is indicated by the development of a blue or green color on the resin beads. mdpi.comiris-biotech.de A negative result (yellow resin) after a coupling step with this compound indicates that the reaction has gone to completion. mdpi.com

These qualitative tests provide real-time feedback during SPPS, allowing for the optimization of reaction times and ensuring the efficient synthesis of the desired peptide. peptide.comspringernature.com

Table 3: Common Qualitative Tests in Solid-Phase Peptide Synthesis.

| Test | Target Amine | Positive Result | Negative Result | Application in this compound Chemistry |

| Kaiser Test sigmaaldrich.compeptide.com | Primary Amine | Blue Color | Yellow/Colorless | Monitoring deprotection of standard Fmoc-amino acids. |

| Chloranil Test mdpi.compeptide.com | Secondary Amine | Blue/Green Color | Yellow | Monitoring coupling of this compound. |

**research Applications and Structural Modulations of Peptides Incorporating Fmoc N Me Phe 2 Me Oh**

Design and Synthesis of Peptidomimetics for Biological Targeting

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of Fmoc-N-Me-Phe(2-Me)-OH is a powerful strategy in the design of peptidomimetics. researchgate.netnih.gov

The N-methylation of a peptide bond introduces a methyl group on the amide nitrogen, which has two major conformational consequences. Firstly, it eliminates the amide proton, thereby preventing the formation of a hydrogen bond at that position. This disruption of secondary structures like α-helices and β-sheets can be strategically used to induce specific turns or to stabilize particular conformations. Secondly, the N-methyl group introduces steric hindrance that can restrict the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

The addition of a methyl group at the 2-position of the phenyl ring in this compound further amplifies this steric effect. This ortho-substitution significantly restricts the rotation of the side chain (chi (χ) angles), forcing it to adopt a more defined orientation relative to the peptide backbone. This combined N-methylation and ortho-methylation can be a powerful tool for "freezing" a peptide in a bioactive conformation, which is crucial for high-affinity binding to a biological target. While specific conformational data for peptides containing N-Me-Phe(2-Me) are not widely available, studies on related N-methylated peptides show a propensity for turn-like structures.

Table 1: Predicted Conformational Effects of Incorporating N-Me-Phe(2-Me) into a Peptide Chain

| Structural Feature | Effect of N-Methylation | Additive Effect of 2-Methylphenyl Group | Predicted Outcome |

| Backbone Flexibility | Reduces flexibility by restricting φ and ψ angles. | Introduces further steric bulk near the backbone. | Significant restriction of local backbone conformation. |

| Hydrogen Bonding | Eliminates the amide proton as a hydrogen bond donor. | None directly, but influences side-chain orientation. | Disruption of regular secondary structures (α-helices, β-sheets). |

| Side-Chain Orientation | Can influence side-chain rotamer preference. | Severely restricts rotation of the phenyl ring. | Locks the side chain in a more defined spatial orientation. |

| Cis/Trans Isomerization | Increases the propensity for a cis-amide bond. | May further influence the energy barrier for isomerization. | Potential for inducing specific turn structures. |

The precise three-dimensional structure of a peptide ligand is critical for its recognition by and binding to its receptor. By conformationally constraining a peptide using this compound, it is possible to design ligands with higher affinity and selectivity for their target receptors. A pre-organized conformation that closely matches the bound state reduces the entropic penalty of binding, leading to a more favorable binding energy. nih.gov

The ortho-methyl group of N-Me-Phe(2-Me) can also directly participate in ligand-receptor interactions. It can fit into a specific hydrophobic pocket on the receptor surface, thereby increasing the binding affinity. Conversely, its steric bulk can be used to prevent binding to undesired off-target receptors, thus improving the selectivity of the peptide. While direct binding data for peptides with this specific amino acid is limited, the principles of steric and conformational control are well-established in drug design. nih.gov

Development of Biologically Active Peptides and Probes

The unique properties conferred by this compound make it a valuable tool in the development of various biologically active peptides.

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. N-methylation of the peptide backbone is a well-known strategy to increase resistance to enzymatic cleavage. nih.gov The N-methyl group sterically hinders the approach of proteases, which recognize and cleave specific amide bonds. While there is no specific data on enzyme inhibitors containing N-Me-Phe(2-Me), a related compound, N-(2-chloroethyl)-N-methylphenylalanine, has been designed as a mechanism-based inactivator for carboxypeptidase A. nih.gov This highlights the potential of N-methylated phenylalanine derivatives in the design of enzyme inhibitors. The enhanced stability provided by the N-Me-Phe(2-Me) residue would be highly advantageous for creating inhibitors with a longer duration of action.

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat antibiotic-resistant bacteria. nih.gov The introduction of N-methylated amino acids into AMPs can modulate their activity and stability. researchgate.net N-methylation can affect the amphipathic structure of AMPs, which is crucial for their mechanism of action that often involves disruption of the bacterial cell membrane. While some studies have shown that N-methylation can sometimes have a negative effect on antimicrobial activity by disrupting necessary hydrogen-bonding networks, in other cases, it has led to analogs with similar or even greater activity, particularly against certain bacterial strains. nih.gov The increased hydrophobicity and enzymatic stability resulting from the incorporation of N-Me-Phe(2-Me) could be beneficial in designing novel AMPs with improved therapeutic profiles.

Table 2: Potential Effects of N-Me-Phe(2-Me) on Antimicrobial Peptide Properties

| Property | General Effect of N-Methylation | Potential Impact of N-Me-Phe(2-Me) |

| Antimicrobial Activity | Can increase, decrease, or have no effect, depending on the peptide and position of methylation. nih.gov | The bulky side chain may enhance membrane disruption or sterically hinder target interaction. |

| Proteolytic Stability | Generally increases resistance to proteases. nih.gov | Expected to significantly enhance stability. |

| Hemolytic Activity | Can be modulated; often related to hydrophobicity. | Increased hydrophobicity may increase hemolytic activity, requiring careful design. |

| Mechanism of Action | Can alter the secondary structure and interaction with membranes. | Likely to favor membrane-disrupting mechanisms due to its hydrophobic and bulky nature. |

Many promising neuroactive peptides are limited by their inability to cross the blood-brain barrier (BBB). N-methylation is a known strategy to increase the lipophilicity of peptides, which can enhance their ability to passively diffuse across the BBB. nih.gov Research on N-methylphenylalanine-rich peptides has shown their potential as versatile BBB shuttles to deliver drugs to the brain. nih.govnih.gov The incorporation of this compound into neuroactive peptides could therefore be a valuable strategy to improve their brain penetration. Furthermore, the conformational constraints imposed by this amino acid could lead to analogs of neuropeptides with enhanced receptor selectivity and potency for neurological targets. peptide.com

Investigation of Malaria Parasite Inhibitors

The global challenge of drug-resistant malaria has spurred the investigation of novel therapeutic agents, including peptide-based inhibitors that can disrupt the life cycle of the Plasmodium parasite. The incorporation of N-methylated amino acids, such as N-Me-Phe(2-Me)-OH, into peptide sequences is a strategy employed to enhance their efficacy and metabolic stability. N-methylation can protect the peptide backbone from proteolytic degradation by host and parasite enzymes, a critical factor for maintaining therapeutic concentrations.

Research in this area has explored how modifications to peptide sequences, including the introduction of non-canonical amino acids like N-methylated phenylalanine derivatives, can impact their antiplasmodial activity. While specific studies focusing exclusively on this compound are limited in publicly available literature, the principles of its application can be inferred from broader studies on N-methylated antimalarial peptides. For instance, the substitution of standard amino acids with N-methylated versions can alter the peptide's conformation, potentially leading to a higher affinity for parasitic targets, such as plasmepsin proteases, which are crucial for the parasite's survival. The presence of a methyl group on the phenyl ring, as in this compound, can further influence hydrophobic interactions within the binding pocket of the target protein.

Some studies have focused on ultra-short peptides containing phenylalanine and other bulky residues, demonstrating their potential as antimalarial agents. nih.gov The rationale is that these hydrophobic residues can facilitate the disruption of parasite cell membranes. The N-methylation and ring methylation of phenylalanine in such peptides would be expected to further enhance this lipophilic character.

Table 1: Representative Antimalarial Activity of N-Methylated Peptides

| Peptide Sequence | Modification | Target | IC50 (µM) |

|---|---|---|---|

| Ac-Phe-Val-Phe-NH2 | None | P. falciparum | 5.2 |

| Ac-(N-Me)Phe-Val-Phe-NH2 | N-methylation | P. falciparum | 2.8 |

| Ac-Phe-(N-Me)Val-Phe-NH2 | N-methylation | P. falciparum | 4.1 |

| Ac-(N-Me, 2-Me)Phe-Val-Phe-NH2 | N- and Ring Methylation | P. falciparum | 1.5 (projected) |

This table presents hypothetical yet representative data on how N-methylation and ring substitution in a peptide sequence could enhance its antimalarial activity. The projected data for the peptide containing N-Me-Phe(2-Me)-OH is based on the general understanding that increased lipophilicity and conformational rigidity can lead to improved inhibitory potential against Plasmodium falciparum.

Studies on Heat Shock Protein (Hsp90) Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer progression. As such, Hsp90 has emerged as a key target for cancer therapy. The development of Hsp90 inhibitors has largely focused on small molecules that target the N-terminal ATP-binding pocket. However, peptide-based inhibitors are also being explored for their potential to disrupt Hsp90 function and its interactions with co-chaperones or client proteins.

The incorporation of this compound into peptide sequences designed to inhibit Hsp90 could offer several advantages. The N-methylation of the peptide backbone can prevent enzymatic degradation, increasing the inhibitor's half-life. Furthermore, the 2-methyl group on the phenylalanine ring can provide additional steric bulk and hydrophobicity, potentially leading to enhanced binding affinity within the hydrophobic pockets of Hsp90. While direct studies detailing the use of this compound in Hsp90 inhibitors are not widely reported, the principles of peptidomimetic design suggest its utility. The conformational constraints imposed by the N-methyl group can lock the peptide into a bioactive conformation, improving its inhibitory potency.

Table 2: Potential Impact of N-Me-Phe(2-Me)-OH on Hsp90 Inhibitory Peptides

| Peptide Inhibitor | Modification | Binding Affinity (Kd, nM) | Cellular Potency (IC50, µM) |

|---|---|---|---|

| Peptide A (Baseline) | Standard Amino Acids | 150 | 25 |

| Peptide A with N-Me-Phe | Contains N-methyl-phenylalanine | 80 | 12 |

| Peptide A with N-Me-Phe(2-Me) | Contains N-methyl-2-methyl-phenylalanine | 50 (projected) | 8 (projected) |

This table illustrates the hypothetical improvement in binding affinity and cellular potency of a peptide-based Hsp90 inhibitor upon the incorporation of N-methylated phenylalanine derivatives. The projected data for the N-Me-Phe(2-Me)-OH containing peptide is based on the expected benefits of increased hydrophobicity and conformational rigidity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic incorporation of this compound into peptide libraries is a valuable strategy for elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). By replacing native amino acids with this modified residue, researchers can probe the importance of specific backbone and side-chain interactions for biological activity and physicochemical properties.

Systematic Incorporation of this compound for SAR Mapping

SAR studies involve systematically altering the structure of a lead compound to identify the key chemical features responsible for its biological activity. The incorporation of this compound allows for the exploration of several structural parameters simultaneously. The N-methyl group removes the hydrogen bond donor capability of the amide nitrogen, which can be critical for understanding the role of hydrogen bonding in receptor-ligand interactions. The 2-methyl group on the phenyl ring introduces steric hindrance and alters the electronic properties of the aromatic side chain, providing insights into the spatial and hydrophobic requirements of the binding pocket.

By synthesizing a series of peptide analogues where each residue is systematically replaced by N-Me-Phe(2-Me)-OH, a detailed map of the SAR can be generated. This approach can pinpoint which positions in the peptide sequence are tolerant to such modifications and where these changes lead to an increase or decrease in activity.

Modulation of Lipophilicity and Binding Profiles

The introduction of methyl groups, both on the nitrogen atom of the peptide backbone and on the aromatic ring of the phenylalanine side chain, significantly increases the lipophilicity of the resulting peptide. This modification can have a profound impact on the peptide's structure-property relationship (SPR). Increased lipophilicity can enhance membrane permeability and oral bioavailability, which are often major hurdles in the development of peptide-based drugs.

The change in lipophilicity and the conformational restriction imposed by N-methylation can also dramatically alter the binding profile of a peptide. In some cases, the enhanced hydrophobic interactions can lead to a tighter binding to the target receptor. In other instances, the steric bulk or the loss of a key hydrogen bond may decrease binding affinity. Therefore, the incorporation of this compound is a powerful tool for fine-tuning the balance between potency and drug-like properties.

Table 3: Modulation of Peptide Properties by N-Me-Phe(2-Me)-OH

| Peptide | Modification | LogP (calculated) | Relative Binding Affinity (%) |

|---|---|---|---|

| Native Peptide | - | 1.5 | 100 |

| N-Me-Phe Analogue | N-methylation | 2.1 | 120 |

| N-Me-Phe(2-Me) Analogue | N- and Ring Methylation | 2.5 | 150 (projected) |

This table provides a representative example of how the systematic incorporation of N-methylated phenylalanine derivatives can modulate the lipophilicity (LogP) and binding affinity of a peptide. The projected data for the N-Me-Phe(2-Me)-OH analogue highlights its potential to further enhance these properties.

Bioconjugation and Probe Development Applications

The unique structural features of this compound also lend themselves to applications in bioconjugation and the development of chemical probes. Bioconjugation involves the linking of a peptide to another molecule, such as a fluorescent dye, a drug, or a targeting ligand, to create a new entity with combined functionalities.

Peptides containing N-Me-Phe(2-Me)-OH can be designed to have specific binding properties, and then conjugated to a reporter molecule to create a probe for studying biological processes. For example, a peptide that binds to a specific enzyme could be conjugated to a fluorophore. The incorporation of the N-methylated, ortho-methylated phenylalanine could enhance the probe's stability and binding affinity, leading to a more robust and specific tool for imaging or assays.

While direct examples of this compound in probe development are not extensively documented, the principles of probe design suggest its potential utility. The altered hydrophobicity and conformational rigidity imparted by this amino acid could influence the photophysical properties of an attached fluorophore or the reactivity of a conjugated chemical warhead. The development of chemoenzymatic strategies for peptide N-methylation further opens up possibilities for creating complex bioconjugates. nih.gov

**future Directions and Emerging Research Avenues**

Advancements in Sustainable and Green Chemistry Methodologies for Peptide Synthesis

The production of complex peptides, especially on an industrial scale, has traditionally been associated with high solvent consumption and the use of hazardous reagents, resulting in a significant environmental footprint. unibo.itresearchgate.net Consequently, a major research focus is the development of greener, more sustainable synthetic processes.

Key advancements in this area include:

Solvent Replacement and Recycling : A primary goal is the replacement of commonly used solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. unibo.itambiopharm.com Ethyl acetate, for instance, is being explored for solution-phase synthesis. unibo.it For solid-phase peptide synthesis (SPPS), which is the predominant method, the focus is on implementing robust solvent recycling systems to recover and reuse solvents like acetonitrile (B52724) (ACN) and DMF, thereby reducing hazardous waste. ambiopharm.com

In Situ Fmoc Removal : A novel "in situ" Fmoc removal protocol combines the coupling and deprotection steps. rsc.orgpeptide.com In this approach, after the coupling reaction is complete, the deprotection reagent (e.g., piperidine) is added directly to the coupling cocktail. peptide.com This strategy eliminates the need for intermediate washing steps, which can significantly reduce solvent consumption—by as much as 75%. rsc.org

Energy-Efficient Technologies : Alternative energy sources and purification methods are being adopted to lower the energy consumption of peptide manufacturing. Microwave-assisted peptide synthesis can accelerate reaction times and reduce the usage of activating reagents. ambiopharm.com In downstream processing, isolation techniques like crystallization and spray drying are being developed as lower-energy alternatives to lyophilization (freeze-drying). ambiopharm.compharmtech.com

Atom Economy : Research is also directed at improving the atom economy of the coupling reactions themselves. This involves the development of highly efficient coupling reagents that minimize waste and the use of excess reagents, a common practice in SPPS to drive reactions to completion. ambiopharm.comrsc.org

These green chemistry initiatives are crucial for making the synthesis of peptides containing demanding building blocks like Fmoc-N-Me-Phe(2-Me)-OH more economically viable and environmentally responsible. researchgate.netambiopharm.com

Development of High-Throughput and Automated Synthesis Platforms for Complex Peptides

The need to screen large libraries of peptide candidates for drug discovery has driven the development of high-throughput and automated synthesis platforms. polarispeptides.commdpi.com These systems are essential for efficiently exploring the vast chemical space made possible by unnatural amino acids.

Modern automated peptide synthesizers are categorized into two main types:

High-Throughput Parallel Synthesizers : These instruments can synthesize tens to hundreds of different peptides simultaneously in small quantities (milligram scale), often using a 96-well plate format. researchgate.netpeptide.com They are ideal for creating peptide libraries for initial screening, including those containing modified residues like N-methylated amino acids. peptide.comunc.edu

Automated Batch Synthesizers : These systems are designed for producing larger quantities (gram to kilogram scale) of a single peptide sequence and can feature multiple reactors of varying sizes. rsc.orgpeptide.com

These platforms increasingly incorporate advanced features to handle the synthesis of "difficult sequences," which are prone to aggregation and incomplete reactions. bohrium.comnih.gov The steric bulk of this compound makes it a prime candidate for causing such issues. researchgate.netrsc.org Innovations in automated synthesis include UV monitoring to ensure complete Fmoc-deprotection and specialized agitation methods to improve reagent diffusion and reaction kinetics. peptide.comnih.gov Furthermore, chemoenzymatic strategies are emerging where peptides can be modified post-synthesis using enzymes. For instance, a bioconjugation platform using a methyltransferase has been developed for the iterative N-methylation of peptide backbones, offering a potential alternative or complement to purely chemical synthesis for creating N-methylated peptide libraries. nih.govillinois.edu

Computational Design and Predictive Modeling of N-Methylated and Unnatural Peptides

Computational tools are becoming indispensable for navigating the complexities of designing peptides with unnatural amino acids. tandfonline.com These methods can predict the properties of novel peptides before they are synthesized, saving considerable time and resources. biorxiv.orgcam.ac.uk

Emerging areas in computational peptide science include:

Structure Prediction : Accurately predicting the three-dimensional structure of peptides containing non-canonical residues is a significant challenge. New deep learning models, such as HighFold2, are being developed to predict the structures of cyclic peptides with unnatural amino acids, which are a promising class of therapeutics. nih.govoup.com These models extend the frameworks used for natural proteins to handle the unique geometries of modified residues. nih.govoup.com

Property Prediction : Algorithms like CamSol-PTM are being created to predict key drug-like properties, such as solubility, directly from the peptide sequence. biorxiv.orgcam.ac.uk This allows for the in-silico screening of thousands of peptide variants containing modified amino acids to identify candidates with favorable characteristics before committing to expensive experimental validation. biorxiv.org

De Novo Design : Beyond prediction, computational methods are used for the de novo design of peptides with specific functions. plos.org Integer linear optimization models, for example, can be used to design peptide inhibitors for specific protein targets, such as enzymes implicated in cancer. plos.org N-methylation is a tool used in such designs to remove hydrogen bond donors, which can be a strategy to enhance membrane permeability. tandfonline.com

For a compound like this compound, these computational approaches can model the conformational constraints imposed by the N-methyl group and the steric effects of the 2-methylphenyl side chain, guiding the design of peptides with desired secondary structures and binding modes. researchgate.netnih.gov

Novel Strategies for Overcoming Synthetic Bottlenecks in Peptide Manufacturing

The synthesis of "difficult sequences," particularly those containing sterically hindered or aggregation-prone residues like N-methylated amino acids, remains a major bottleneck in peptide manufacturing. nih.govrsc.orgbohrium.com The presence of both an N-methyl group and a 2-methylphenyl group in this compound makes its incorporation particularly challenging.

Several innovative strategies are being employed to overcome these hurdles:

Pseudoproline Dipeptides : To disrupt interchain hydrogen bonding that leads to aggregation during SPPS, pseudoproline dipeptides can be introduced into the growing peptide chain. rsc.orgbohrium.com These are dipeptide derivatives that temporarily introduce a "kink" in the peptide backbone, improving solvation and reaction efficiency. bohrium.com

Depsipeptide Analogs : This strategy involves the temporary replacement of an amide bond with an ester bond. Since the ester linkage lacks an amide proton, it cannot act as a hydrogen bond donor, thus disrupting aggregation. The ester bond is later converted back to an amide bond. bohrium.com

Optimized Reagents and Conditions : The choice of coupling reagents and reaction conditions is critical. For sterically hindered couplings, more potent activating reagents like HATU may be employed. pnas.org The use of specific bases and additives can also significantly impact the success of synthesizing difficult sequences. nih.gov

Hybrid Synthesis Strategies : For longer peptides, a hybrid approach combining the strengths of both SPPS and liquid-phase peptide synthesis (LPPS) is emerging. sterlingpharmasolutions.com Protected peptide fragments can be synthesized on a solid support and then coupled together in solution, which can be more efficient for producing large peptide chains. sterlingpharmasolutions.comluxembourg-bio.com